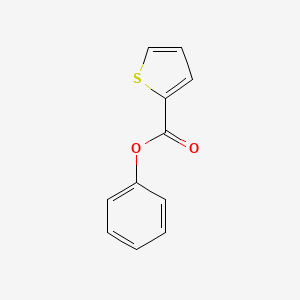

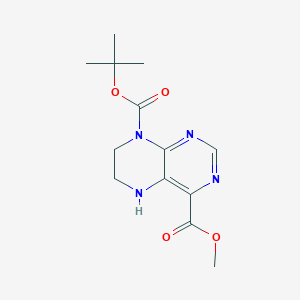

![molecular formula C21H17NO5S B2973978 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034406-34-1](/img/structure/B2973978.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and 1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one, two heteroaryl chalcones, have been synthesized and characterized .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data have been used to characterize the structure of heteroaryl chalcones .Chemical Reactions Analysis

Thiophene derivatives show interesting chemical reactivity. They are known to undergo various chemical reactions, including Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Benzothiophene derivatives, including compounds similar to the one , have been studied for their antimicrobial properties. They have shown effectiveness against a range of microorganisms, including Candida albicans , Bacillus subtilis , Escherichia coli , and Staphylococcus aureus . The compound’s potential as an antimicrobial agent could be significant in the development of new treatments for bacterial and fungal infections.

Antioxidant Activity

Some benzothiophene derivatives have demonstrated high antioxidant capacities, surpassing that of trolox, a reference antioxidant . This suggests that our compound of interest could serve as a potent antioxidant, which is valuable in preventing oxidative stress-related diseases.

Anti-Cancer Applications

Benzothiophene compounds have been identified as potential anti-cancer agents. They are known to inhibit lipid peroxidation and act as topoisomerase inhibitors, which are crucial in the proliferation of cancer cells . Research into the specific anti-cancer mechanisms of this compound could lead to novel therapeutic options.

Anti-Inflammatory Uses

The anti-inflammatory properties of benzothiophene derivatives make them candidates for treating inflammatory diseases . The compound could be explored for its efficacy in reducing inflammation in various medical conditions.

Organic Semiconductor Applications

Thiophene derivatives are pivotal in the advancement of organic semiconductors. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could contribute to the development of new materials with improved electronic properties.

Anesthetic Properties

Thiophene derivatives have been utilized as voltage-gated sodium channel blockers and are used in dental anesthesia in Europe . Investigating the anesthetic potential of this compound could lead to its application in medical procedures requiring local anesthesia.

Cardiovascular Drug Development

Benzothiophene derivatives have shown anti-atherosclerotic and antihypertensive properties, which are beneficial in treating cardiovascular diseases . The compound could be a part of new cardiovascular drug formulations.

Material Science

In material science, benzothiophene derivatives are used as corrosion inhibitors. The compound’s structural properties could be harnessed in creating coatings or materials that prevent corrosion, extending the life of metal structures .

Wirkmechanismus

The mechanism of action of thiophene derivatives is often related to their biological and physiological functions. They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Zukünftige Richtungen

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S/c1-26-17-7-4-5-12-9-14(21(25)27-19(12)17)20(24)22-10-16(23)15-11-28-18-8-3-2-6-13(15)18/h2-9,11,16,23H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAKCCXVNNKQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

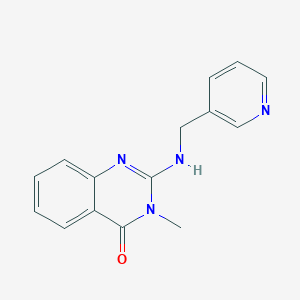

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

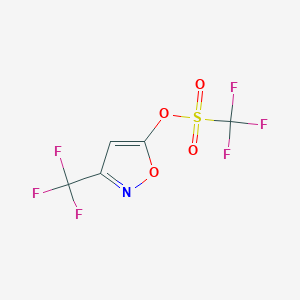

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)

![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

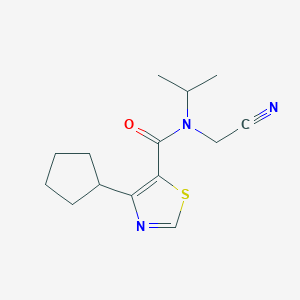

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)